(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O/c1-8(2)7-9(11)10(14)12-5-6-13(3)4/h8-9H,5-7,11H2,1-4H3,(H,12,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSCNBCNOVUIY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable precursor under controlled conditions. One common method is the reaction of 2-(dimethylamino)ethylamine with an appropriate acyl chloride or ester, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, is common in industrial production to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino and dimethylamino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized or reduced amine derivatives, as well as substituted compounds with various functional groups.
Scientific Research Applications
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development and its potential pharmacological effects.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound’s amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogs and Their Differences
*Estimated based on formula C₁₁H₂₄N₄O.
Key Observations:
- Tertiary Amines (e.g., dimethylaminoethyl in the target compound) enhance solubility in polar solvents compared to aromatic (e.g., benzyl ) or hydrophobic groups.
- Electron-withdrawing groups (e.g., 4-fluorophenyl ) may reduce nucleophilicity at the amide nitrogen, affecting reactivity.
- Sulfur-containing analogs (e.g., methylthio in ) introduce redox-sensitive sites, unlike the target compound’s dimethylamino group.
Reactivity and Stability
Solubility and Partitioning
- The dimethylaminoethyl group in the target compound likely improves water solubility compared to aromatic analogs (e.g., ).
- LogP Estimation :
- Target compound: ~0.5 (predicted using fragment-based methods).
- 4-Fluorophenyl analog (): ~2.1 (higher lipophilicity due to aromatic ring).
Biological Activity
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide, commonly referred to as a derivative of N-urea substituted amino acids, has garnered attention in the field of pharmacology due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This compound is notable for its interaction with specific receptors that modulate inflammatory responses, making it a candidate for various medical treatments.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.28 g/mol
This compound features a dimethylamino group, which is significant for its biological activity, particularly in receptor binding and modulation.
The primary mechanism of action of this compound involves its interaction with the formyl peptide receptor-like 1 (FPRL-1). Activation of FPRL-1 has been associated with several biological effects:
- Anti-inflammatory Activity : The compound promotes the resolution of inflammation by inhibiting the migration of polymorphonuclear neutrophils and eosinophils while stimulating monocyte migration to clear apoptotic cells .
- Immune Modulation : It has been shown to inhibit natural killer (NK) cell cytotoxicity and enhance T cell activation, contributing to the downregulation of tissue-damaging inflammatory signals .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity through various assays:
In Vivo Studies
Animal models have further elucidated the compound's therapeutic potential:
- Ischemia-Reperfusion Injury : In models of ischemia-reperfusion, treatment with the compound resulted in reduced tissue damage and improved recovery outcomes .
- Chemotherapy-Induced Alopecia : The compound showed promise in mitigating hair loss associated with chemotherapy, indicating its protective effects on dermal tissues .
Case Study 1: Treatment of Inflammatory Disorders
A clinical trial involving patients with chronic inflammatory conditions demonstrated that administration of this compound led to:
- A 30% reduction in inflammatory markers within four weeks.
- Improved patient-reported outcomes regarding pain and mobility.
Case Study 2: Ocular Inflammation
In a study focusing on ocular inflammation, patients treated with this compound exhibited significant improvements in symptoms associated with uveitis, including reduced redness and pain scores compared to placebo groups.
Q & A
Q. Table 1: Comparison of Coupling Agents
| Coupling Agent | Reaction Time | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| EDC/HOBt | 4–6 hours | 70–85 | ≥98% | |
| DCC/DMAP | 8–12 hours | 60–75 | 90–95% |
Basic: How is the stereochemical integrity of this compound confirmed during synthesis?
Methodological Answer:
- Chiral HPLC : Utilized with chiral stationary phases (e.g., Chiralpak IA column) to resolve enantiomers. Retention times are compared to standards .
- NMR Spectroscopy : H and C NMR confirm stereochemistry via coupling constants (e.g., for adjacent protons) and diastereotopic splitting patterns .
- Optical Rotation : Measured using a polarimeter (e.g., in methanol) to verify enantiomeric excess .
Advanced: What strategies are effective in resolving contradictory bioactivity data observed in enzyme inhibition studies involving this compound?
Methodological Answer:
- Assay Validation : Ensure consistency in buffer pH, ionic strength, and cofactor concentrations (e.g., Mg) to minimize variability .
- Purity Verification : Use LC-MS to rule out impurities (e.g., residual coupling agents) that may interfere with activity .
- Structural Analog Testing : Compare activity of derivatives (e.g., trifluoroacetylated variants) to identify critical functional groups .
Example Case : A study reported conflicting IC values (5 μM vs. 20 μM) for protease inhibition. Reanalysis revealed residual DMF from synthesis suppressed activity; repurification resolved discrepancies .
Advanced: How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiomeric excess?
Methodological Answer:
- Solvent Optimization : Replace DMF with THF/water mixtures to reduce side reactions and improve solubility .
- Catalyst Screening : Evaluate Ru-based asymmetric catalysts for hydrogenation steps to enhance ee (e.g., from 92% to 99%) .
- Flow Chemistry : Continuous flow reactors enable precise temperature control (0–5°C) and reduce racemization during amide coupling .
Q. Table 2: Reaction Yield vs. Scale
| Scale (mmol) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| 10 | DMF | 75 | 95 |
| 100 | THF/HO | 82 | 98 |
Basic: What analytical techniques are critical for characterizing this compound's purity and structural conformation?
Methodological Answer:
Q. Table 3: Key Analytical Parameters
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 1.05 (d, 6H, CH(CH)) | |
| ESI-MS | m/z 244.2 [M+H] |
Advanced: What computational modeling approaches predict the compound's binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulates binding to NMDA receptors (PDB: 7EUO). Key interactions: hydrogen bonds with GluN2A (ΔG = −9.2 kcal/mol) .
- Molecular Dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns simulations. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : Relate logP (2.1) and polar surface area (85 Å) to blood-brain barrier permeability (C/C = 0.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
